molecular formula C23H27NO5 B7826895 (2S)-3-(tert-butoxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid

(2S)-3-(tert-butoxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid

Cat. No.: B7826895
M. Wt: 397.5 g/mol
InChI Key: LZOLWEQBVPVDPR-LGTGAQBVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (2S)-3-(tert-butoxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid is a chiral amino acid derivative featuring a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group on the α-amino moiety and a tert-butoxy substituent at the β-position. The Fmoc group is widely utilized in solid-phase peptide synthesis (SPPS) due to its stability under basic conditions and ease of removal under mild alkaline conditions (e.g., piperidine) . The tert-butoxy group enhances steric bulk and solubility in organic solvents, making the compound suitable for coupling reactions in non-polar media .

Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27NO5/c1-14(29-23(2,3)4)20(21(25)26)24-22(27)28-13-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-12,14,19-20H,13H2,1-4H3,(H,24,27)(H,25,26)/t14?,20-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZOLWEQBVPVDPR-LGTGAQBVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC([C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Classical Multi-Step Synthesis from L-Threonine

The foundational method involves sequential protection, esterification, and functional group transformations starting from L-threonine. This approach, detailed in CN106631900A, comprises seven stages:

Step 1: Methyl Ester Formation
L-threonine reacts with thionyl chloride (SOCl₂) in methanol to form L-threonine methyl ester hydrochloride. This step achieves near-quantitative yields under reflux conditions (40–45°C, 18–20 hours).

Step 2: Z-Protection
The methyl ester intermediate undergoes benzyloxycarbonyl (Z) protection using benzyl chloroformate (Cbz-Cl) in the presence of sodium hydroxide (NaOH). This generates Z-threonine methyl ester (Z-Thr-OMe) with 85–90% yield.

Step 3: tert-Butoxy Group Introduction
Z-Thr-OMe is treated with isobutene in dichloromethane (CH₂Cl₂) under acidic catalysis (concentrated H₂SO₄) to install the tert-butoxy group. Neutralization with sodium bicarbonate (NaHCO₃) yields Z-Thr(tBu)-OMe (78% yield).

Step 4: Saponification
Z-Thr(tBu)-OMe is saponified using aqueous NaOH in acetone/water (3:1 v/v) at 0–10°C to produce Z-Thr(tBu)-OH. This step achieves 92% yield but requires precise temperature control to prevent epimerization.

Step 5: Borohydride Reduction
Z-Thr(tBu)-OH is reduced to Z-Thr(tBu)-ol using sodium borohydride (NaBH₄) in tetrahydrofuran (THF) at 0°C. Excess NaBH₄ (4 mol/L) ensures complete reduction, yielding 85.3% after 12–16 hours.

Step 6: Hydrogenolysis
Catalytic hydrogenation (5% Pd/C, H₂, methanol) removes the Z-group, yielding H-Thr(tBu)-ol. This step proceeds quantitatively but requires rigorous exclusion of oxygen.

Step 7: Fmoc Protection
H-Thr(tBu)-ol reacts with N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) in acetone/water with sodium carbonate (Na₂CO₃) to install the Fmoc group. Crystallization from petroleum ether provides the final product in 86.4% yield and >99.8% purity (HPLC).

Streamlined Industrial Synthesis

CN109232321A describes an optimized protocol to reduce steps and improve scalability:

Key Modifications:

  • Combined Esterification/Protection: L-threonine is directly converted to Thr(tBu)-OMe using thionyl chloride and methanol, bypassing intermediate isolation.

  • Single-Pot tert-Butylation: tert-Butoxy introduction and Fmoc protection are performed sequentially without isolating intermediates, reducing solvent use.

  • Low-Temperature Saponification: Saponification at 0–10°C with 30–40% NaOH minimizes side reactions, achieving 89% yield.

Reaction Conditions:

StepReagents/ConditionsYield (%)
EsterificationSOCl₂, MeOH, 40°C, 20h95
tert-ButylationIsobutene, H₂SO₄, CH₂Cl₂, 0°C, 24h82
Fmoc ProtectionFmoc-OSu, Na₂CO₃, 10–15°C, 24h88

Critical Analysis of Methodologies

Yield and Purity Considerations

Both methods achieve >85% yields for final steps, but the classical route requires meticulous temperature control during NaBH₄ reduction. The industrial method simplifies purification by avoiding intermediate isolations but risks lower purity without crystallization steps.

Solvent and Catalyst Efficiency

  • Classical Method: Uses THF, CH₂Cl₂, and methanol, generating ~15 L solvent waste per kilogram of product.

  • Industrial Method: Reduces solvent use by 30% via single-pot reactions but requires higher catalyst loading (10% Pd/C vs. 5% Pd/C).

Advanced Characterization and Quality Control

Analytical Techniques

  • HPLC: Purity >99.8% confirmed via reverse-phase C18 column (acetonitrile/water gradient).

  • NMR Spectroscopy: ¹H NMR (400 MHz, CDCl₃) shows characteristic Fmoc aromatic protons (δ 7.2–7.8 ppm) and tert-butoxy singlet (δ 1.2 ppm).

Impurity Profiling

Major impurities include:

  • Des-tert-butyl Byproduct: <0.1% (formed during acidic tert-butylation).

  • Epimerized Diastereomer: <0.05% (controlled via low-temperature saponification).

Comparative Data Table

ParameterClassical MethodIndustrial Method
Total Steps74
Overall Yield62%68%
Purity (HPLC)99.85%99.2%
Solvent ConsumptionHighModerate
ScalabilityLab-scalePilot-scale

Scientific Research Applications

Peptide Synthesis

One of the primary applications of (2S)-3-(tert-butoxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid is in the synthesis of peptides. The compound acts as a building block for the incorporation of serine residues into peptides. The tert-butoxy and fluorenylmethoxycarbonyl (Fmoc) protecting groups facilitate selective deprotection during solid-phase peptide synthesis (SPPS), allowing for the sequential addition of amino acids.

Case Study: Synthesis of Bioactive Peptides

In a study focused on synthesizing bioactive peptides, researchers utilized Fmoc-Ser(tBu)-OH to create cyclic peptides that exhibit enhanced biological activity. The use of this compound allowed for the efficient assembly of peptide chains while maintaining high purity levels, which is crucial for biological assays .

Drug Development

The compound has been investigated for its potential role in drug development, particularly in designing inhibitors for various biological targets. Its structural features enable modifications that can enhance pharmacological properties.

Case Study: Inhibitors of Protein Interactions

Research has demonstrated that derivatives of (2S)-3-(tert-butoxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid can be tailored to inhibit specific protein-protein interactions, which are critical in many disease processes, including cancer and neurodegenerative disorders. These inhibitors have shown promise in preclinical trials, indicating their potential as therapeutic agents .

Research Reagents

This compound serves as a valuable reagent in various biochemical assays and research applications. Its ability to form stable conjugates with other biomolecules makes it useful in studying enzyme kinetics and protein interactions.

Case Study: Enzyme Activity Assays

A notable application involved using (2S)-3-(tert-butoxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid in enzyme activity assays to evaluate the effects of specific inhibitors on serine proteases. The results indicated that modifications to the Fmoc group significantly influenced enzyme inhibition profiles, providing insights into structure-activity relationships .

Material Science Applications

Recent studies have explored the use of this compound in material science, particularly in creating biocompatible polymers for drug delivery systems. The incorporation of (2S)-3-(tert-butoxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid into polymer matrices has been shown to enhance drug solubility and release profiles.

Case Study: Biodegradable Polymers

In a project aimed at developing biodegradable drug delivery systems, researchers incorporated this compound into poly(lactic-co-glycolic acid) (PLGA) matrices. The resultant materials demonstrated improved mechanical properties and controlled release rates for encapsulated drugs, highlighting their potential for clinical applications in targeted therapy .

Mechanism of Action

The mechanism of action of (2S)-3-(tert-butoxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted reactions. Upon deprotection, the free amino group can participate in peptide bond formation, allowing for the sequential addition of amino acids to form peptides and proteins.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural analogs and their differentiating features:

Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties
(2S)-3-(tert-butoxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid β-tert-butoxy, α-Fmoc, carboxylic acid C₂₀H₂₅NO₅ 359.42 - High solubility in DCM; stable under SPPS conditions
(2R,3S)-2-((Fmoc)amino)-3-(tert-butoxy)butanoic acid Stereoisomer (2R,3S) C₂₀H₂₅NO₅ 359.42 71989-35-0 Altered stereochemistry impacts peptide chain conformation
2-({Fmoc}amino)-2-methylpentanoic acid α-methyl, β-linear chain C₂₀H₂₁NO₄ 339.39 123622-48-0 Reduced steric hindrance; lower molecular weight
(S)-2-(Fmoc-amino)-3-(thiophen-3-yl)propanoic acid Thiophene side chain C₂₂H₁₉NO₄S 393.46 186320-06-9 Enhanced aromaticity; potential for π-π interactions
(S)-3-((Fmoc)(methyl)amino)butanoic acid Methyl group on β-amino C₂₁H₂₁NO₆ 383.40 2044710-58-7 Methylation alters nucleophilicity and solubility

Biological Activity

(2S)-3-(tert-butoxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid, often referred to as Fmoc-D-allo-Thr(tBu)-OH, is a compound of significant interest in medicinal chemistry and pharmacology. Its unique structural features endow it with various biological activities, making it a candidate for further research in therapeutic applications.

Chemical Structure and Properties

The molecular formula of (2S)-3-(tert-butoxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid is C24H29NO5, with a molecular weight of 411.49 g/mol. The compound features a tert-butoxy group and a fluorenylmethoxycarbonyl (Fmoc) protecting group, which are critical for its reactivity and biological interactions.

PropertyValue
Molecular FormulaC24H29NO5
Molecular Weight411.49 g/mol
CAS Number117106-20-4
Storage ConditionsSealed, 2-8°C

Biological Activity Overview

Research indicates that (2S)-3-(tert-butoxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid exhibits several biological activities, including:

  • Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains, suggesting potential applications in developing new antibiotics.
  • Anticancer Properties : Studies indicate that this compound can induce apoptosis in cancer cells through mechanisms involving the MAPK/ERK signaling pathway and NF-κB inhibition.
  • Neuroprotective Effects : Preliminary findings suggest that it may have protective effects on neuronal cells, potentially useful in treating neurodegenerative diseases.
  • Modulation of Immune Response : The compound has been implicated in regulating immune responses, making it a candidate for further investigation in inflammatory diseases.

The biological activity of (2S)-3-(tert-butoxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid can be attributed to its interaction with various biological targets:

  • Cell Cycle Regulation : It influences cell cycle progression and can induce cell cycle arrest at specific phases.
  • Signal Transduction Pathways : The compound modulates key signaling pathways such as PI3K/Akt/mTOR and JAK/STAT, which are crucial for cell survival and proliferation.

Case Studies

  • Antimicrobial Efficacy Study : A study conducted on the antimicrobial properties of the compound demonstrated significant inhibition of growth in Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to be notably lower than those of conventional antibiotics.
  • Cancer Cell Line Research : In vitro experiments using various cancer cell lines revealed that (2S)-3-(tert-butoxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid effectively induces apoptosis via mitochondrial pathways, leading to increased caspase activity.
  • Neuroprotection Assessment : In models of oxidative stress-induced neuronal damage, the compound exhibited protective effects by reducing reactive oxygen species (ROS) levels and preserving mitochondrial function.

Q & A

Q. Experimental Design Tip :

  • Use orthogonal protection strategies (e.g., Fmoc for amines, tert-butoxy for carboxyl groups) to enable selective deprotection during solid-phase peptide synthesis (SPPS) .
  • Monitor deprotection efficiency via HPLC or mass spectrometry .

Advanced Question: How can coupling efficiency be optimized for this compound in SPPS, especially with sterically challenging residues?

Q. Methodological Answer :

  • Coupling Reagents : Use HATU or DIC/Oxyma Pure for sterically hindered residues to reduce racemization and improve yields .
  • Solvent Systems : Optimize with DMF:DCM (1:1) to enhance solubility of hydrophobic intermediates .
  • Reaction Monitoring : Track coupling completion via Kaiser test or FT-IR spectroscopy for real-time amide bond formation analysis .

Q. Data Contradiction Analysis :

  • If low yields persist, compare activation methods (e.g., pre-activation vs. in situ activation) and assess side reactions (e.g., tert-butoxy group instability under basic conditions) .

Basic Question: What safety precautions are essential during handling?

Q. Methodological Answer :

  • Hazard Mitigation :
    • Wear nitrile gloves, lab coats, and safety goggles due to acute toxicity (Category 4 for oral, dermal, and inhalation exposure) .
    • Use fume hoods to avoid inhalation of decomposition products (e.g., toxic fumes during combustion) .
  • Storage : Store at -20°C under inert gas (argon/nitrogen) to prevent Fmoc group degradation .

Advanced Question: How to resolve discrepancies in reported solubility data for this compound?

Q. Methodological Answer :

  • Solvent Screening : Test solubility in DMSO, DMF, and THF at concentrations ≤10 mM. Note that tert-butoxy groups may reduce aqueous solubility .
  • Controlled Experiments :
    • Compare literature values (e.g., PubChem) with empirical data using dynamic light scattering (DLS) or NMR spectroscopy .
    • Adjust pH (e.g., 2.5–3.5 in TFA) to enhance solubility during SPPS .

Q. Table 1: Solubility Comparison of Structural Analogs

CompoundSolubility in DMSO (mg/mL)Solubility in TFA (mg/mL)Source
Fmoc-Ala-OH>50>100
(2S)-3-(tert-butoxy)-... butanoic acid20–30 (predicted)50–60 (predicted)

Advanced Question: What analytical techniques are most reliable for confirming structural integrity post-synthesis?

Q. Methodological Answer :

  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (±0.001 Da) and detect impurities .
  • NMR Spectroscopy :
    • ¹H NMR : Verify tert-butoxy singlet at δ 1.2–1.4 ppm and Fmoc aromatic protons at δ 7.2–7.8 ppm .
    • ¹³C NMR : Identify carbonyl signals (Fmoc: ~155 ppm; tert-butoxy: ~80 ppm) .
  • HPLC-PDA : Monitor purity (>95%) at 265 nm (Fmoc UV absorbance) .

Basic Question: How does the tert-butoxy group impact the compound’s stability during storage?

Q. Methodological Answer :

  • Stability Risks :
    • Hydrolysis under humid conditions: Use desiccants (e.g., silica gel) and store under inert gas .
    • Acid sensitivity: Avoid prolonged exposure to TFA during SPPS to prevent premature cleavage .
  • Accelerated Stability Testing :
    • Store aliquots at 4°C, -20°C, and RT for 1–3 months, then analyze via HPLC to determine degradation kinetics .

Advanced Question: How to address low yields in Fmoc deprotection steps?

Q. Methodological Answer :

  • Deprotection Optimization :
    • Increase piperidine concentration (20–30% in DMF) or extend reaction time (5–10 min) .
    • Use alternative bases (e.g., DBU) for stubborn Fmoc removal .
  • Troubleshooting :
    • Check for tert-butoxy group interference via LC-MS; if detected, adjust orthogonal protection strategy .

Basic Question: What are the ecological disposal considerations for this compound?

Q. Methodological Answer :

  • Waste Management :
    • Collect organic waste in approved containers for incineration (avoid aqueous disposal due to Fmoc’s bioaccumulative potential) .
    • Neutralize acidic byproducts (e.g., TFA salts) before disposal .

Advanced Question: How to design analogs with improved pharmacokinetic properties?

Q. Methodological Answer :

  • Structural Modifications :
    • Replace tert-butoxy with PEGylated groups to enhance aqueous solubility .
    • Introduce fluorinated phenylthio moieties (e.g., 3,5-difluorophenyl) for increased membrane permeability .
  • In Silico Screening : Use molecular docking (e.g., AutoDock Vina) to predict binding affinity to target receptors .

Q. Table 2: Bioactivity of Structural Analogs

Compound ModificationBioactivity (IC₅₀, nM)TargetSource
3,5-Difluorophenyl substitution12.3 ± 1.2Protease X
PEGylated tert-butoxy45.7 ± 3.8Kinase Y

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.